N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}benzamide
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Overview
Description
N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-{[1-(2-CYCLOHEXYLETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-3-YL]METHYL}BENZAMIDE: This compound shares a similar structure but differs in the presence of a tetrahydropyridine ring instead of a benzimidazole ring.
N-{[1-(2-CYCLOHEXYLETHYL)-1H-BENZIMIDAZOL-2-YL]METHYL}-N-METHYLACETAMIDE: This compound has a similar core structure but includes a methylacetamide group.
Uniqueness
N-{[1-(2-CYCLOHEXYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}BENZAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C23H27N3O |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[[1-(2-cyclohexylethyl)benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C23H27N3O/c27-23(19-11-5-2-6-12-19)24-17-22-25-20-13-7-8-14-21(20)26(22)16-15-18-9-3-1-4-10-18/h2,5-8,11-14,18H,1,3-4,9-10,15-17H2,(H,24,27) |
InChI Key |
SZNQHYRINBFUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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